2,4-Dichloro-6-phenylbenzo[h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-phenylbenzo[h]quinoline is a heterocyclic aromatic compound with the molecular formula C19H11Cl2N. It is a derivative of benzo[h]quinoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenylbenzo[h]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a concise and environmentally friendly protocol involves the irradiation of (E)-2-phenyl-3-styrylpyridines with UV light in ethanol under an argon atmosphere in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-phenylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like cobalt oxide or titanium dioxide under mild conditions.
Reduction: Reduction reactions can be facilitated using Hantzsch esters as stoichiometric reductants.
Substitution: Electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Cobalt oxide, titanium dioxide, and molecular oxygen are commonly used oxidants.
Reduction: Hantzsch esters and visible light-mediated metallaphotoredox catalysis are employed for reduction reactions.
Substitution: Iron-catalyzed cross-coupling reactions with alkyl Grignard reagents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce various functionalized quinolines .
Scientific Research Applications
2,4-Dichloro-6-phenylbenzo[h]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential pharmacophore in drug design due to its broad spectrum of bioactivity.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-phenylbenzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenylquinoline: Similar in structure but lacks the benzo[h]quinoline framework.
2,4-Dichloro-6-(quinoline-8-ylimino)methylphenolate: A related compound with different substituents and coordination properties.
Uniqueness
2,4-Dichloro-6-phenylbenzo[h]quinoline is unique due to its specific substitution pattern and the presence of the benzo[h]quinoline core. This structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C19H11Cl2N |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2,4-dichloro-6-phenylbenzo[h]quinoline |
InChI |
InChI=1S/C19H11Cl2N/c20-17-11-18(21)22-19-14-9-5-4-8-13(14)15(10-16(17)19)12-6-2-1-3-7-12/h1-11H |
InChI Key |
KWSNFRSCFWDWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)N=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.